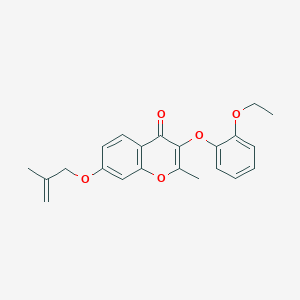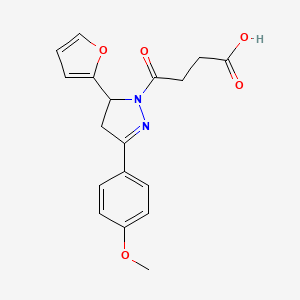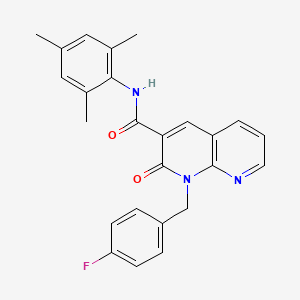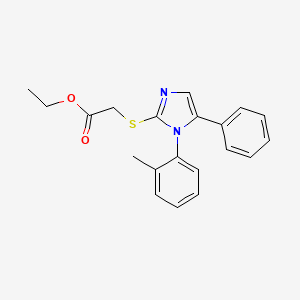![molecular formula C14H10F3N5O2 B2959723 6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034356-23-3](/img/structure/B2959723.png)
6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Heterocyclic Compound Development
The chemical compound is part of a broader class of compounds involved in the synthesis and development of heterocyclic compounds. Research has focused on creating novel nitrogen bridgehead triazolopyridines, pyridotriazines, and pyridotriazepines, incorporating various moieties for potential applications in materials science and pharmaceuticals. For instance, new triazolo[1,5-a]pyridines and related structures have been synthesized, highlighting the versatility and reactivity of these heterocyclic frameworks (Abdel-Megid et al., 2013). This research is instrumental in exploring the synthetic pathways and potential applications of such compounds in creating materials with unique properties or as intermediates in drug synthesis.
Photophysical Properties Investigation
The exploration of photophysical properties is another critical area of research application for compounds like 6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide. Studies have been conducted to understand the relationship between the structure of these compounds and their photophysical properties, which is crucial for their potential use in optoelectronic devices or as fluorescent markers in biological research (Shatsauskas et al., 2019). The development of compounds with high quantum yields can contribute to advancements in imaging techniques and the creation of materials with specific optical properties.
Metal-Free Organic Synthesis
In the context of green chemistry and sustainable synthesis, research into metal-free organic synthesis utilizing such compounds is of significant interest. The synthesis of [1,2,4]triazolo[4,3-c]pyrimidine-8-carboxamides, for example, represents a move towards more sustainable and less toxic synthetic routes. This approach omits the need for heavy metal catalysts, reducing the environmental impact and potentially lowering the costs associated with the synthesis of complex molecules (Vilapara et al., 2015). The emphasis on atom- and step-economical processes is crucial for the development of more sustainable practices in chemical synthesis.
Antimicrobial Activity Studies
Compounds derived from 6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide have also been studied for their antimicrobial properties. The synthesis of novel compounds and their subsequent evaluation against various bacterial and fungal strains is a vital step in the search for new antimicrobial agents. For instance, chromone-linked 2-pyridone fused with 1,2,4-triazoles and related structures have shown promising activities, indicating the potential of these compounds in developing new treatments for infectious diseases (Ali & Ibrahim, 2010).
Propriétés
IUPAC Name |
6-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2/c15-14(16,17)9-2-1-5-22-10(20-21-12(9)22)7-19-13(24)8-3-4-11(23)18-6-8/h1-6H,7H2,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFBMACNUMDCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2959644.png)
![2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2959645.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2959646.png)

![methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2959650.png)
![rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B2959651.png)
![1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2959653.png)
![N-Cyclobutyl-N-[(2-fluorophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2959658.png)
![2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2959659.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2959661.png)
![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B2959663.png)